molecular formula C19H21NO4 B5013603 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5013603
M. Wt: 327.4 g/mol
InChI Key: PIUKFAJPNPAKPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds involves multi-step chemical reactions, often starting from simpler molecules and progressively building up the desired structure through various chemical transformations. For example, the synthesis of related compounds involves reactions such as acetylation, esterification, and ester interchange steps, with the utilization of catalysts and specific reagents to achieve high yields and desired structural features (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide" is characterized using techniques such as NMR, X-ray diffraction, and MS spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the geometry of the molecular framework. For instance, certain compounds have been analyzed to reveal their crystal structure, showing specific spatial arrangements and molecular conformations (Nikonov et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, acylation, and the formation of heterocyclic structures. These reactions are influenced by the compound’s functional groups, such as acetamide and methoxy groups, which play a crucial role in the reactivity and outcome of the reactions. For example, the introduction of silyl groups through reactions with chlorotrimethylsilane has been documented, showcasing the chemical versatility of these compounds (Nikonov et al., 2016).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-9-7-15(11-18(17)23-2)20-19(21)12-24-16-8-6-13-4-3-5-14(13)10-16/h6-11H,3-5,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUKFAJPNPAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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